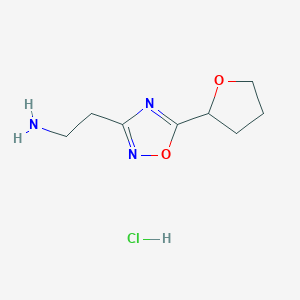
Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate serves as a critical intermediate in the synthesis of complex heterocyclic compounds. Research demonstrates its versatility in generating novel perianellated tetracyclic heteroaromatics, particularly through reactions involving primary amines and triethyl orthoformate, showcasing its role in expanding the scope of medicinal chemistry and heterocyclic synthesis (Mekheimer et al., 2005). Additionally, it has been utilized in the development of new antimicrobial agents, emphasizing its potential in drug discovery and pharmaceutical research (Desai et al., 2007).
Catalysis and Organic Synthesis
This compound has been a focus in the exploration of cobalt-catalyzed, aminoquinoline-directed coupling of sp2 C–H bonds with alkenes. The research highlights its application in ortho-functionalization processes, contributing to advancements in organic synthesis methodologies that are more efficient and environmentally friendly (Grigorjeva & Daugulis, 2014). Such studies are vital for developing new synthetic routes that are crucial for pharmaceutical manufacturing and material science.
Microwave-Assisted Synthesis
Innovative approaches to synthesis have been demonstrated, such as the microwave-assisted Gould-Jacobs reaction using aluminium metal as a catalyst. This method optimizes reaction conditions, yielding high product efficiency and represents a significant step forward in green chemistry and sustainable production practices (Bao-an, 2012).
Exploration of Regioselectivity
The exploration of regioselectivities in synthetic chemistry is highlighted through the synthesis of Luotonin A derivatives. This research provides insights into selective reactions and the development of novel compounds with potential therapeutic applications, showcasing the compound's role in advancing the understanding of chemical selectivity and its implications for drug design (Atia et al., 2017).
Antibacterial Activity Studies
Research into the antibacterial properties of derivatives indicates potential applications in developing new antibacterial agents. Such studies are foundational in the ongoing search for novel treatments against resistant bacterial strains, underscoring the importance of this compound in medicinal chemistry and public health (Krishnakumar et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then acylated with ethyl chloroformate to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to yield the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: Acylation of the amine with ethyl chloroformate in the presence of a base such as triethylamine to yield Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] } | |
Número CAS |
1189701-74-3 |
Fórmula molecular |
C20H16ClF3N2O3 |
Peso molecular |
424.8 |
Nombre IUPAC |
ethyl 7-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)16-17(13-8-7-12(21)9-15(13)26-18(16)27)25-10-11-5-3-4-6-14(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27) |
Clave InChI |
QIRNCYNGHDHVGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)


![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)



![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)
![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)



![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)